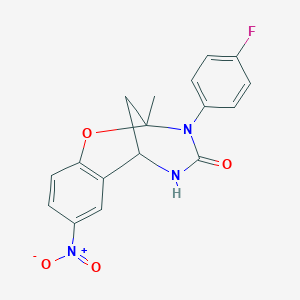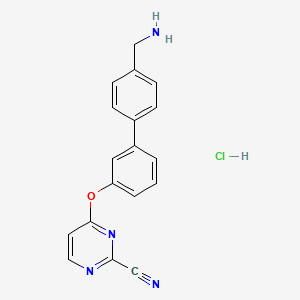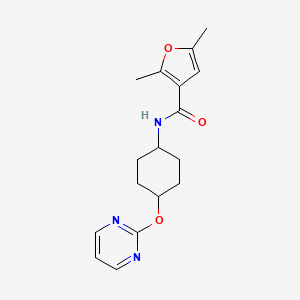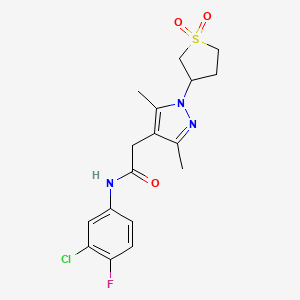
3-(4-fluorophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about the compound’s sources, uses, and role in biological systems .
Synthesis Analysis
Synthesis analysis involves studying how a compound is made. .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include studying the mechanisms of these reactions, the conditions under which they occur, and the products they produce .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying the properties of a compound, such as its density, boiling point, vapor pressure, refractive index, and solubility. These properties can provide important information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Structural Transformations
- Unexpected Transformations and Isomerization: Sedova et al. (2017) discovered unexpected transformations and slow isomerization of related methanobenzoxadiazocines in DMSO solution, leading to the formation of mixtures with different structural compositions, highlighting the compound's dynamic behavior under specific conditions (Sedova, Krivopalov, & Shkurko, 2017).
- Microwave-Assisted Synthesis: Menteşe et al. (2013) explored the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, including the introduction of fluorophenyl groups, demonstrating the compound's versatility in the synthesis of biologically active molecules (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013).
Biological Activities
- Antibacterial and Antimicrobial Properties: Several studies have synthesized and evaluated derivatives for their antibacterial and antimicrobial activities. For instance, Holla et al. (2003) focused on the synthesis of fluorine-containing derivatives showing promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
- Antitumor and Antiproliferative Activities: Research by Narayana et al. (2009) on heterocycles derived from indole-2-carbohydrazides, including fluorophenyl derivatives, showed moderate to good antiproliferative activity, demonstrating the potential of these compounds in cancer research (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Enzyme Inhibition and Antidiabetic Screening
- Enzyme Inhibition: Rasool et al. (2015) investigated the enzyme inhibition activities of hydrazone derivatives bearing 1,3,4-oxadiazole, including those with fluorophenyl moieties, indicating the potential of these compounds in the development of enzyme inhibitors (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Gondal, Noor, Sheral, & Ahmad, 2015).
- Antidiabetic Activity: Lalpara et al. (2021) synthesized a series of dihydropyrimidine derivatives and evaluated them for antidiabetic activity, showcasing the role of fluorophenyl derivatives in the development of new therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
10-(4-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-17-9-14(13-8-12(21(23)24)6-7-15(13)25-17)19-16(22)20(17)11-4-2-10(18)3-5-11/h2-8,14H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMINCSDUAUFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
![5-t-Butyl-4-[(diethylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B2631242.png)

![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)
![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)


